2-(2-Chlorophenoxy)quinoline-4-carboxylic acid
Overview
Description
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties . This particular compound features a quinoline core substituted with a 2-chlorophenoxy group at the second position and a carboxylic acid group at the fourth position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like histone deacetylases (hdacs) .
Mode of Action
Quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid, have been found to inhibit hdacs . They interact with these enzymes, leading to changes in gene expression and cellular function .
Biochemical Pathways
Inhibition of hdacs by quinoline derivatives can affect various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Pharmacokinetics
The lipophilicity of similar compounds has been found to influence their activity .
Result of Action
Hdac inhibitors, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been found to induce g2/m cell cycle arrest and promote apoptosis .
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HELA cell lines, certain derivatives of quinoline-4-carboxylic acid exhibited cytotoxicity, indicating their potential as anticancer agents . The compound’s ability to alter gene expression and metabolic pathways further underscores its significance in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of alkaline phosphatases by binding to their active sites, thereby preventing their normal enzymatic activity . This inhibition can lead to changes in cellular processes, such as dephosphorylation of key signaling molecules, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, making it suitable for long-term experiments
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound’s influence on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular distribution can aid in the development of targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.
Introduction of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar aprotic solvents under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the 2-chlorophenoxy group.
Scientific Research Applications
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2-Chlorophenyl)quinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives. This structural feature can influence the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-chlorophenoxy)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBKFOIZFHRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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